2,7-Dibromo-10H-acridin-9-one is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms attached to the acridine skeleton. The molecular formula for this compound is C₁₃H₇Br₂N₁O, and it possesses a molecular weight of approximately 319.01 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and materials science due to its interesting photophysical properties and biological activities.
These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications .
Research indicates that 2,7-dibromo-10H-acridin-9-one exhibits notable biological activities, including:
The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves several steps:
Various synthetic routes have been explored to optimize yield and purity .
2,7-Dibromo-10H-acridin-9-one has several potential applications:
Interaction studies involving 2,7-dibromo-10H-acridin-9-one have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Notably:
Several compounds exhibit structural similarities to 2,7-dibromo-10H-acridin-9-one. Here are some notable examples:
Compound Name | Structure Characteristics | Similarity Index |
---|---|---|
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Contains bromine and nitrogen in a fused ring system | 0.93 |
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | Similar fused ring structure with varying substitutions | 0.93 |
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline | Complex cyclic structure with multiple nitrogen atoms | 0.88 |
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | Another nitrogen-containing heterocycle | 0.88 |
5-Bromo-2,3-diphenyl-1H-indole | Indole structure with bromine substitution | 0.88 |